N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(trifluoromethyl)benzamide
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Overview
Description
N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide is a complex organic compound with a unique structure that combines a thieno[3,4-c]pyrazole core with a nitrophenyl and trifluoromethylbenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thieno[3,4-c]pyrazole core through a cyclization reaction, followed by the introduction of the nitrophenyl and trifluoromethylbenzamide groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents, such as dimethylformamide, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to form amino derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.
Scientific Research Applications
N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Materials Science: The unique electronic properties of the thieno[3,4-c]pyrazole core make this compound a candidate for use in organic electronics and optoelectronic devices.
Biological Research: Its ability to interact with biological macromolecules makes it a useful tool in studying protein-ligand interactions and enzyme inhibition.
Mechanism of Action
The mechanism of action of N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can form hydrogen bonds and π-π interactions with aromatic residues in proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
- 2-Ethoxy-N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]benzamide
Uniqueness
N-[2-(4-nitrophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide is unique due to the presence of both a nitrophenyl and a trifluoromethylbenzamide group, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity and specificity in biological and chemical applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H13F3N4O5S |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C19H13F3N4O5S/c20-19(21,22)12-3-1-2-11(8-12)18(27)23-17-15-9-32(30,31)10-16(15)24-25(17)13-4-6-14(7-5-13)26(28)29/h1-8H,9-10H2,(H,23,27) |
InChI Key |
AJZFVZPKYLBKTD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC(=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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